molecular formula C10H8ClN B1367173 6-Chloro-4-methylquinoline CAS No. 41037-29-0

6-Chloro-4-methylquinoline

Cat. No. B1367173
CAS RN: 41037-29-0
M. Wt: 177.63 g/mol
InChI Key: NPPPLXJXZOCDHJ-UHFFFAOYSA-N
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Description

6-Chloro-4-methylquinoline is a chemical compound with the molecular formula C10H8ClN . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of 2-methylquinoline, a related compound, has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI representation of the molecule is InChI=1S/C10H8ClN/c1-7-4-5-12-10-3-2-8 (11)6-9 (7)10/h2-6H,1H3 .


Chemical Reactions Analysis

Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antimalarial, and anticancer activities . The specific chemical reactions involving 6-Chloro-4-methylquinoline are not detailed in the retrieved sources.


Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-4-methylquinoline is 177.63 g/mol . It has a computed XLogP3 value of 3.2, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor .

Scientific Research Applications

Synthesis Techniques and Chemical Modifications

  • 6-Chloro-4-methylquinoline is synthesized through various methods, including the Knorr synthesis, which involves condensation between beta-keto esters and bromoaniline, followed by cyclization into quinolin-2(1H)-one (Wlodarczyk et al., 2011).
  • Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions is another method used for its modification, which leads to the creation of various derivatives (A. reaction et al., 2014).

Antimicrobial and Pharmacological Applications

  • 6-Chloro-4-methylquinoline and its derivatives have shown antimicrobial activities, such as the inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Bawa et al., 2009).
  • The compound and its analogs have been investigated for their antibacterial and antifungal activities, as well as their potential in the development of natural preservatives against foodborne bacteria (Kim et al., 2014).

Structural and Computational Chemistry

  • Crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro- and nitro-substituted benzoic acids have been determined, providing insight into the molecular interactions and the role of hydrogen bonding in these compounds (Gotoh & Ishida, 2020; Ishida, 2021).
  • Computational studies, including density functional theory (DFT) and molecular docking, have been used to analyze the structural and spectroscopic characteristics of 6-Chloro-4-methylquinoline derivatives, aiding in understanding their potential biological activities (Murugavel et al., 2018).

Photophysical Properties and Material Science Applications

  • Investigations into the photophysical properties and computational analysis of tricarbonylrhenium(I) derivatives of 4-methylquinoline have been conducted, which contributes to the understanding of their potential applications in material science (Albertino et al., 2007).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Quinoline derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on synthesizing new structural prototypes with more effective antimicrobial, antimalarial, and anticancer activity .

properties

IUPAC Name

6-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPPLXJXZOCDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505620
Record name 6-Chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methylquinoline

CAS RN

41037-29-0
Record name 6-Chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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